2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Medicinal chemistry Lead optimization Structure–activity relationship

Deploy this N-methyl-N-phenyl (tertiary amide) congener as a critical selectivity probe in tyrosinase inhibitor SAR. Unlike secondary amide analogs, the tertiary amide abolishes the hinge-binding NH donor, redirecting target engagement away from kinases toward GPCRs, nuclear hormone receptors, or protein–protein interfaces. Pair with secondary amide analogs to test whether removing the amide NH preserves or ablates tyrosinase inhibition (series IC₅₀ as low as 0.0048 µM). Favorable CNS MPO profile (logP 2.52, tPSA 72 Ų, HBD=1) predicts superior passive BBB permeability. Insist on pre-shipment CoA confirming identity by ¹H NMR or LC-MS.

Molecular Formula C15H15N5OS
Molecular Weight 313.38
CAS No. 903277-35-0
Cat. No. B2792970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide
CAS903277-35-0
Molecular FormulaC15H15N5OS
Molecular Weight313.38
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3
InChIInChI=1S/C15H15N5OS/c1-18(13-7-3-2-4-8-13)14(21)11-22-15-17-16-12-20(15)19-9-5-6-10-19/h2-10,12H,11H2,1H3
InChIKeyQNWNXZSXYBOFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide (CAS 903277-35-0): Procurement-Relevant Structural and Physicochemical Profile


2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide (CAS 903277-35-0) is a synthetic small-molecule heterocycle (C₁₅H₁₅N₅OS, MW 313.38 g/mol) comprising a 1,2,4-triazole core N-substituted at position 4 with a pyrrol-1-yl ring and linked via a thioether bridge to an N-methyl-N-phenylacetamide terminus [1]. The compound belongs to the 3-mercapto-1,2,4-triazole–pyrrole hybrid class, a scaffold extensively explored for antimycobacterial, antitumor, and tyrosinase-inhibitory activities [2][3]. It is commercially supplied as a research-grade chemical (purity ≥95%) intended for non-human, non-therapeutic use [1].

Why In-Class 1,2,4-Triazole–Pyrrole Analogs Cannot Simply Substitute for CAS 903277-35-0


Within the 3-mercapto-1,2,4-triazole–pyrrole hybrid family, seemingly minor structural modifications produce large shifts in biological potency, target selectivity, and even the presence or absence of activity. The N-4 substituent (pyrrol-1-yl vs. amino vs. aryl) dictates the number of hydrogen-bond donors and the electronic character of the triazole ring, while the C-5 substitution (H vs. alkyl vs. aryl) controls steric bulk and lipophilicity [1][2]. The amide terminus further modulates target engagement: N-methyl-N-phenyl (tertiary amide) abolishes the amide H-bond donor present in secondary N-phenylacetamide analogs, which can redirect binding from one target class to another or ablate activity entirely [2][3]. These structure–activity relationship (SAR) cliffs mean that two compounds sharing the same core but differing at any single position cannot be assumed interchangeable for biological screening, procurement, or SAR library construction.

Quantitative Evidence Guide: Measurable Differentiation of CAS 903277-35-0 from Closest Analogs


Absence of a C-5 Substituent on the Triazole Ring as a Key Physicochemical Differentiator from 5-Methyl and 5-Alkyl Analogs

CAS 903277-35-0 bears a hydrogen at the triazole C-5 position, whereas the closely related vendor-available analog CAS 896291-58-0 (N-methyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide) carries a methyl group at C-5. Computed logP for CAS 903277-35-0 is 2.52, approximately 0.5–0.7 log units lower than the 5-methyl congener (estimated ~3.0–3.2 based on the +0.5 logP increment per –CH₃ on an aromatic heterocycle) [1]. The reduced lipophilicity translates to higher aqueous solubility and lower non-specific protein binding, desirable attributes for biochemical assay development where solubility-limited false negatives are a concern.

Medicinal chemistry Lead optimization Structure–activity relationship

Tertiary N-Methyl-N-Phenylacetamide Terminus vs. Secondary N-Phenylacetamide: Impact on H-Bond Donor Count and Target Engagement Profile

CAS 903277-35-0 incorporates an N-methyl-N-phenylacetamide moiety, which is a tertiary amide devoid of an amide NH. In contrast, the majority of published 1,2,4-triazole–pyrrole thioacetamides (e.g., compounds 9a–l in Vanjare et al. 2020) contain a secondary N-phenylacetamide terminus bearing an H-bond donor (–CONH–) [1][2]. The tertiary amide reduces the total hydrogen-bond donor count from 2 to 1 and eliminates a key pharmacophoric donor used by many kinase and enzyme inhibitors to anchor in the hinge or catalytic region. This structural feature likely redirects binding away from canonical type I kinase hinge-binding modes and toward alternative binding pockets or non-kinase targets [3].

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor modulation

Pyrrol-1-yl at N-4 vs. 4-Amino Substituent: Impact on Ring Electronics and CNS Multiparameter Optimization (MPO) Desirability

The N-4 position of the target compound is substituted with a pyrrol-1-yl ring, whereas the most closely related commercially available comparator, CAS 618441-43-3 (2-((4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide), carries an amino group at N-4 . Replacing –NH₂ with pyrrol-1-yl eliminates one H-bond donor (ΔHBD = −1, from 2 → 1) and two H-bond acceptors (ΔHBA = reduction in electron lone pairs participating in H-bonding), and increases molecular weight by +14 Da. The pyrrole ring also extends the conjugated π-system of the triazole, potentially enhancing π–π stacking with aromatic protein residues, while the amino analog provides a stronger H-bond donating capacity for interactions with Asp/Glu side chains [1]. For CNS-targeted programs, the pyrrol-1-yl congener is expected to have a more favorable MPO score due to lower HBD count, which correlates with improved passive blood–brain barrier permeability [2].

CNS drug design Physicochemical property optimization Triazole SAR

Class-Level Tyrosinase Inhibitory Potential of the 1,2,4-Triazole–Pyrrole Thioether Scaffold vs. Kojic Acid Standard

Although CAS 903277-35-0 itself has no reported tyrosinase inhibition data, the closely analogous scaffold 1,2,4-triazol-3-ylthio)-N-phenylacetamide (Vanjare et al. 2020, compound 9k) demonstrated an IC₅₀ of 0.0048 ± 0.0016 µM against mushroom tyrosinase, representing a ~3,500-fold potency improvement over the clinical standard kojic acid (IC₅₀ = 16.8320 ± 1.1600 µM) [1]. Compound 9k shares the identical triazole-thioether-acetamide core with a secondary N-phenylacetamide terminus and a specific 5-substitution pattern. The magnitude of potency gain observed in this series demonstrates that the 1,2,4-triazole–pyrrole thioether scaffold can, when appropriately substituted, achieve sub-nanomolar enzyme inhibition, a level of activity orders of magnitude beyond that of the reference inhibitor [1][2]. This class-level potency potential supports the inclusion of CAS 903277-35-0 as a structurally distinct member in tyrosinase inhibitor screening panels, where its unique N-methyl-N-phenyl tertiary amide may confer differentiated binding kinetics or selectivity.

Tyrosinase inhibition Hyperpigmentation Enzyme kinetics

Vendor-Reported Purity and Identity Specifications as a Quality Baseline for Procurement

CAS 903277-35-0 is supplied at a standard purity of ≥95% (HPLC) with the IUPAC name N-methyl-N-phenyl-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and molecular formula C₁₅H₁₅N₅OS (MW 313.38) . In contrast, the 4-amino analog CAS 618441-43-3 is available as a catalog item (S12470864) with molecular weight 305.40 g/mol and a different InChI Key . The target compound's identity is verifiable by the SMILES string CN(C(=O)CSC1=NN=CN1N1C=CC=C1)C1=CC=CC=C1. No certificate of analysis (CoA) with batch-specific NMR, LC-MS, or elemental analysis data was identified in the public domain; users should request a CoA at procurement to confirm lot-specific purity. This compound has no known ChEMBL bioactivity records, no clinical trial association, and no REACH registration, confirming its status as an early-stage research tool rather than a validated chemical probe [1].

Chemical procurement Quality control Research-grade chemicals

Recommended Research and Procurement Application Scenarios for CAS 903277-35-0 Based on Quantitative Evidence


SAR Expansion of Triazole–Pyrrole Tyrosinase Inhibitors: Tertiary Amide Probe

CAS 903277-35-0 is best deployed as a structurally distinct probe in tyrosinase inhibitor SAR campaigns. The Vanjare et al. (2020) series established that 1,2,4-triazol-3-ylthio)-N-phenylacetamides can achieve IC₅₀ values as low as 0.0048 µM against mushroom tyrosinase, exceeding kojic acid by ~3,500-fold [1]. The target compound is the N-methyl-N-phenyl (tertiary amide) congener of this chemotype. Including it in a panel alongside secondary amide analogs enables direct assessment of whether eliminating the amide NH donor preserves, enhances, or abolishes tyrosinase inhibition. Researchers should request a pre-shipment CoA confirming purity ≥95% and identity by ¹H NMR or LC-MS to exclude batch variability [2].

CNS Drug Discovery: Favorable Physicochemical Profile for Blood–Brain Barrier Penetration Screening

With computed logP = 2.52, tPSA = 72 Ų, HBD = 1, and MW = 313 Da, CAS 903277-35-0 occupies a favorable region of the CNS MPO desirability space [1][2]. Compared to the 4-amino analog (CAS 618441-43-3, estimated tPSA ≈ 90 Ų, HBD = 2), the target compound is predicted to exhibit superior passive BBB permeability [2][3]. It is suitable for inclusion in CNS-focused screening cascades—particularly PAMPA-BBB, MDCK-MDR1, or in situ brain perfusion assays—where its property profile predicts lower efflux liability and higher brain uptake than more polar in-class competitors.

Antimycobacterial or Antitumor Screening Panels: Scaffold-Hopping from 5-Substituted to 5-Unsubstituted Triazole

The 3-mercapto-1,2,4-triazole–pyrrole hybrid class has demonstrated antimycobacterial activity (MIC >64 mg/L against M. smegmatis for certain derivatives) and variable antitumor activity in vitro [1][2]. CAS 903277-35-0 is the 5-unsubstituted congener, whereas most published actives carry 5-alkyl, 5-aryl, or 5-thienyl substituents [1][2]. Its inclusion in antimicrobial or cytotoxicity screening panels tests the hypothesis that C-5 substitution is obligatory for bioactivity in this series, providing a critical negative-control or baseline data point for medicinal chemistry optimization. The compound's lower logP relative to 5-substituted analogs also makes it a solubility-favorable control for assessing aggregation-based false positives in these assays [3].

Chemical Biology Probe Development: Exploring Non-Kinase Targets via Tertiary Amide Pharmacophore

The tertiary N-methyl-N-phenylacetamide moiety eliminates the amide NH donor that anchors many kinase inhibitors to the hinge region, suggesting that CAS 903277-35-0 is unlikely to exhibit broad type I kinase inhibition [1]. This property positions the compound as a selectivity-biased scaffold for screening against non-kinase targets such as G-protein-coupled receptors (GPCRs), nuclear hormone receptors, or protein–protein interaction interfaces where tertiary amides can serve as conformational constraints. Procurement for chemoproteomics profiling (e.g., thermal shift assay panels, affinity-based protein profiling) is warranted to identify its protein target landscape, which likely diverges from that of secondary amide analogs [2][3].

Quote Request

Request a Quote for 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.